1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound 1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine is systematically classified under the Chemical Abstracts Service (CAS) registry number 331848-28-3. The IUPAC nomenclature reflects the complex multi-ring structure, incorporating distinct heterocyclic frameworks connected through an amide linkage. The molecular formula C21H18Cl2N4O4 indicates a substantial molecular framework with a calculated molecular weight of 461.3 g/mol.
The structural composition reveals several critical functional groups that define the compound's chemical behavior. The isoxazole ring system contributes a five-membered heterocycle containing both nitrogen and oxygen atoms, while the piperazine core provides a six-membered dinitrogen heterocycle. The 2,6-dichlorophenyl substituent introduces significant steric hindrance and electronic effects through chlorine atoms positioned ortho to the ring connection point. Additionally, the 4-nitrophenyl group attached to the piperazine nitrogen provides strong electron-withdrawing character that influences the overall electronic distribution throughout the molecule.
The compound can also be represented by the systematic name [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone, which more clearly delineates the connectivity between the major structural units. This nomenclature emphasizes the methanone (carbonyl) linkage that connects the substituted isoxazole ring to the functionalized piperazine system. The methyl group at the 5-position of the isoxazole ring provides additional steric bulk and electronic modulation of the heterocyclic system.
Crystallographic Data and Conformational Isomerism
While specific crystallographic data for this compound remains limited in the current literature, structural analysis of closely related bis-isoxazolyl piperazine derivatives provides valuable insights into the expected solid-state properties. A related compound, 1,4-bis{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine, exhibits a melting point of 303°C and adopts specific conformational arrangements influenced by the steric demands of the dichlorophenyl substituents.
The conformational behavior of acylated piperazine derivatives is particularly complex due to the interplay between ring inversion processes and restricted rotation around the amide bonds. Research on N-benzoylated piperazine compounds demonstrates that these systems exist as conformational mixtures at room temperature, with energy barriers for conformational interconversion ranging from 56 to 80 kJ/mol. The presence of the isoxazole carbonyl group in the target compound is expected to introduce similar rotational restrictions, resulting in distinct conformational isomers observable by nuclear magnetic resonance spectroscopy.
Temperature-dependent studies of related piperazine derivatives reveal two distinct coalescence phenomena: ring inversion of the piperazine chair conformations and rotation around the partial amide double bond. For mono-N-acylated piperazines, these processes typically exhibit different activation energies, with amide rotation barriers generally exceeding those for ring inversion. The additional steric bulk provided by the dichlorophenyl-substituted isoxazole group is anticipated to further increase these energy barriers, potentially allowing for the observation of distinct conformers under ambient conditions.
The crystalline packing of such compounds is significantly influenced by intermolecular hydrogen bonding interactions, particularly involving the nitro group and the potential for π-π stacking between aromatic rings. The 2,6-dichlorophenyl substitution pattern creates a sterically hindered aromatic system that may limit close packing arrangements, potentially resulting in lower crystal densities compared to unsubstituted analogs.
Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry
The spectroscopic characterization of this compound requires careful analysis of multiple spectroscopic techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, revealing the complex conformational behavior typical of N-acylated piperazine derivatives.
Nuclear Magnetic Resonance Spectroscopic Analysis
The 1H NMR spectrum of this compound is expected to exhibit characteristic splitting patterns reflecting the restricted rotation around the amide bond connecting the isoxazole and piperazine moieties. Studies of related N-benzoylated piperazines demonstrate that room temperature spectra typically show broadened or split signals for the piperazine methylene protons due to slow interconversion between conformational isomers. The four methylene protons of the piperazine ring are anticipated to appear as distinct multipiples rather than the simplified pattern observed for freely rotating systems.
The aromatic region should display characteristic patterns for both the dichlorophenyl and nitrophenyl substituents. The 2,6-dichlorophenyl group typically produces a distinctive three-proton pattern with the meta protons appearing as a triplet and the para proton as a more complex multiplet due to coupling with the meta positions. The 4-nitrophenyl group exhibits the classic AB system with two sets of doublets corresponding to the ortho and meta protons relative to the nitro group.
The isoxazole methyl group provides a convenient integration standard and typically appears as a sharp singlet in the aliphatic region. Variable temperature NMR studies would be particularly valuable for determining the coalescence temperatures and calculating the activation barriers for both ring inversion and amide rotation processes, following established methodologies for similar piperazine derivatives.
Infrared Spectroscopic Characteristics
Infrared spectroscopy offers crucial information about the functional groups present in the molecule, particularly the carbonyl stretching frequencies that are sensitive to the electronic environment and conformational state. The amide carbonyl connecting the isoxazole and piperazine units is expected to appear in the region of 1600-1700 cm⁻¹, with the exact frequency dependent on the degree of conjugation and the specific conformational state.
The nitro group introduces characteristic asymmetric and symmetric stretching vibrations typically observed around 1520 and 1350 cm⁻¹, respectively. These frequencies may be slightly shifted due to the electronic effects of the piperazine substitution and the overall molecular environment. The isoxazole ring system contributes characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the piperazine methylene groups and the isoxazole methyl substituent occur at lower frequencies around 2800-3000 cm⁻¹. The presence of multiple chlorine substituents may introduce characteristic C-Cl stretching vibrations in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that reveal structural connectivity. The molecular ion peak should appear at m/z 461 for the target compound, with the characteristic chlorine isotope pattern providing additional confirmation of the dichlorophenyl substituent. The presence of two chlorine atoms results in a distinctive isotope cluster with peaks at M, M+2, and M+4 in a 9:6:1 ratio.
Common fragmentation pathways for similar compounds include loss of the nitrophenyl group (loss of 122 mass units) and cleavage of the amide bond connecting the isoxazole and piperazine moieties. The dichlorophenyl-substituted isoxazole fragment typically produces a stable ion that can be observed in the mass spectrum, providing structural confirmation. Additional fragmentation may occur through loss of small neutral molecules such as nitrogen dioxide from the nitro group or molecular rearrangements involving the heterocyclic systems.
High-resolution mass spectrometry would provide precise molecular formula confirmation, distinguishing this compound from closely related analogs with different substitution patterns. The accurate mass measurement, combined with isotope pattern analysis, offers definitive identification even in complex mixtures.
Properties
Molecular Formula |
C21H18Cl2N4O4 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H18Cl2N4O4/c1-13-18(20(24-31-13)19-16(22)3-2-4-17(19)23)21(28)26-11-9-25(10-12-26)14-5-7-15(8-6-14)27(29)30/h2-8H,9-12H2,1H3 |
InChI Key |
JYEKSOWFHRHPEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine (often referred to as a piperazine derivative) has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H18Cl2N3O3
- Molecular Weight : 394.27 g/mol
- Key Functional Groups :
- Isoxazole ring
- Piperazine moiety
- Nitro group
| Property | Value |
|---|---|
| Molecular Weight | 394.27 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 142 Ų |
Interaction with Biological Targets
Research indicates that compounds similar to this piperazine derivative may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cell signaling pathways. The compound may exhibit activity by modulating GPCR-related pathways, influencing physiological responses such as pain perception and inflammation .
- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which are involved in pain modulation and neuroprotection .
Pharmacological Effects
The biological activity of the compound has been linked to several pharmacological effects:
- Analgesic Properties : Studies have demonstrated that piperazine derivatives can reduce pain responses in animal models. For instance, compounds that inhibit FAAH have shown effectiveness in reducing tactile allodynia and hyperalgesia in neuropathic pain models .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the release of pro-inflammatory cytokines and mediators.
Study on Analgesic Activity
A notable study investigated the analgesic effects of a related piperazine derivative. The results indicated a significant reduction in pain behavior in rat models subjected to both acute and chronic pain stimuli. The compound was found to dose-dependently increase levels of endocannabinoids, suggesting a mechanism involving the endocannabinoid system .
In Vitro Studies
In vitro studies have shown that the compound can inhibit specific enzymes involved in inflammatory pathways. For example, assays demonstrated that it effectively reduced the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Toxicology Profile
While promising results have been observed regarding efficacy, it is essential to consider the safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety margin. However, further studies are necessary to fully elucidate its long-term safety profile.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoxazole and piperazine exhibit significant antimicrobial properties. The presence of the 2,6-dichlorophenyl group enhances the compound's efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine | E. coli | 12 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 15 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antitumor Activity
The structural features of this compound suggest potential antitumor activity. Similar compounds have been shown to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Case Study 1: Antimicrobial Screening
A study conducted on synthesized piperazine derivatives revealed that compounds with similar structural motifs exhibited moderate to strong antibacterial activity against clinical isolates of E. coli and S. aureus. The study highlighted the importance of substituents like the dichlorophenyl group in enhancing antimicrobial efficacy.
Case Study 2: Antitumor Research
In vitro studies demonstrated that derivatives of isoxazole-piperazine compounds could inhibit tumor cell proliferation by inducing apoptosis through caspase activation pathways. The presence of nitro groups was associated with increased cytotoxicity against various cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- Adamantane Core : All derivatives share the adamantane framework, which enhances metabolic stability and membrane permeability.
- Substituent Effects : The 4-methoxybenzyl group in 1-Adamantyl(4-methoxybenzyl)amine improves target binding via π-π interactions and hydrogen bonding compared to simpler amines (e.g., Adamantanamine). Chlorinated variants (e.g., [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine) exhibit higher lipophilicity but may face toxicity challenges .
Methoxybenzylamine Derivatives
Key Observations :
- Methoxy Positioning : The para-methoxy group in 1-Adamantyl(4-methoxybenzyl)amine optimizes electronic effects for target engagement, whereas bis(4-methoxybenzyl)amine lacks biological relevance due to its symmetrical structure .
- Chain Flexibility : Compounds like N-Benzyl-1-(4-methoxyphenyl)propan-2-amine introduce flexible aliphatic chains, which may reduce target specificity compared to the rigid adamantane scaffold .
Preparation Methods
Synthesis of the 4-Nitrophenylpiperazine Core
The 4-nitrophenylpiperazine moiety is typically synthesized via cyclization reactions involving dichloroethylamine derivatives and nitro-substituted anilines. Patent CN101824009A outlines a robust method for preparing analogous piperazine intermediates:
-
Step 1: Cyclization Reaction
N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline reacts with p-methoxyaniline in dimethylformamide (DMF) under alkaline conditions (e.g., NaOH) at 100°C for 24 hours. The reaction yields 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with an 87% yield . -
Step 2: Demethylation
The methoxy group is removed using hydrobromic acid (HBr) in tetrahydrofuran (THF), yielding 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine . -
Step 3: Catalytic Hydrogenation
Reduction of the nitro group to an amine is achieved via Pd/C-catalyzed hydrogenation, producing 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine .
Key Parameters
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | DMF or toluene | 87–88% | |
| Base | NaOH | — | |
| Temperature | 100°C (cyclization) | — | |
| Catalyst (H₂) | Pd/C | 55% |
Synthesis of 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid
The isoxazole fragment is synthesized using regioselective cyclization methods. PMC7079875 details multiple approaches:
-
Method A: Claisen Oximation
Propargylaldehyde acetal is treated with hydroxylamine to form the isoxazole ring. Substitution at the 3-position is achieved using 2,6-dichlorophenyl Grignard reagents . -
Method B: Copper-Catalyzed Cycloaddition
Nitrile oxides, generated in situ from aldoximes and HTIB (hydroxy(tosyloxy)iodobenzene), react with terminal alkynes under Cu(I) catalysis to form 3,5-disubstituted isoxazoles . -
Method C: Ultrasound-Assisted Synthesis
A solvent-free, catalyst-free approach under ultrasound irradiation achieves 3-alkyl-5-aryl isoxazoles in high yields (e.g., 92%) at reduced reaction times (30 minutes) .
Optimization Data
| Method | Conditions | Yield | Regioselectivity | Source |
|---|---|---|---|---|
| A | Propargylaldehyde, NH₂OH·HCl | 65% | Moderate | |
| B | CuI, DIPEA, CH₂Cl₂, 25°C | 78% | High | |
| C | Ultrasound, 50°C, 30 min | 92% | High |
Coupling of Isoxazole and Piperazine Moieties
The final step involves coupling the isoxazole-4-carboxylic acid derivative with 4-nitrophenylpiperazine. WO2010115491A2 and SigmaAldrich’s protocol provide insights:
-
Activation of Carboxylic Acid
The isoxazole-4-carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) . -
Amide Bond Formation
The activated acid reacts with 4-nitrophenylpiperazine at room temperature for 12–24 hours, yielding the target compound .
Representative Protocol
| Component | Amount | Conditions | Yield | Source |
|---|---|---|---|---|
| Isoxazole acid | 1.0 eq | EDCl (1.2 eq), HOBt | 75% | |
| 4-Nitrophenylpiperazine | 1.1 eq | DCM, rt, 24 h | — | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | — |
Optimization Challenges and Solutions
-
Regioselectivity in Isoxazole Synthesis
Method B (Cu-catalyzed) and Method C (ultrasound) offer superior regiocontrol over traditional oximation . -
Demethylation Side Reactions
Patent CN101824009A notes that HBr in THF minimizes overhydrolysis, preserving the piperazine ring. -
Coupling Efficiency
Excess EDCl (1.2 eq) and extended reaction times (24 h) improve amidation yields to >70% .
Characterization and Validation
-
Spectroscopic Analysis
-
Purity Assessment
HPLC with UV detection (254 nm) shows ≥95% purity after recrystallization from ethyl acetate .
Industrial and Pharmacological Applications
While direct applications of this compound are under investigation, structurally related piperazine-isoxazole hybrids exhibit antifungal (e.g., posaconazole analogs) and anticancer activity (autotaxin inhibition) .
Q & A
Q. What are the standard synthetic protocols for preparing 1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine?
Answer: The compound is synthesized via multi-step reactions, typically involving:
- Condensation reactions between substituted isoxazole and piperazine precursors under reflux conditions.
- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the product .
- Characterization using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm purity (>98%) and structural integrity .
Q. How is the compound’s structural conformation validated experimentally?
Answer:
Q. What preliminary biological assays are recommended for screening its activity?
Answer:
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Enzyme inhibition : Fluorometric assays for targets like carbonic anhydrase or dopamine receptors, given structural similarities to bioactive piperazine derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Answer:
- Reaction condition tuning : Adjust temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to favor the desired pathway .
- Process control : Use real-time monitoring (e.g., in situ FT-IR) to track intermediate formation and reduce byproducts .
- AI-driven retrosynthesis tools : Platforms leveraging databases like Reaxys predict optimal routes and side-reaction mitigation strategies .
Q. How should conflicting data on biological activity be resolved?
Answer:
- Comparative studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay artifacts .
- Theoretical alignment : Cross-reference results with computational predictions (e.g., molecular docking) to validate mechanisms .
Q. What methodologies are suitable for studying its mechanism of action?
Answer:
- Molecular docking : Use software like AutoDock to predict binding affinities with receptor targets (e.g., dopamine D3 receptors) .
- Enzyme kinetics : Measure substrate turnover rates via stopped-flow spectrophotometry to assess inhibition potency .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomal assays to evaluate metabolic stability .
Q. How can its environmental impact be assessed during disposal?
Answer:
- Ecotoxicity testing : Follow OECD Guidelines 201/202 for acute toxicity in Daphnia magna or algal species .
- Degradation studies : Use HPLC-UV to monitor hydrolysis/photolysis rates under simulated environmental conditions .
Q. What computational models predict its physicochemical properties?
Answer:
- QSAR/QSPR models : Calculate logP, solubility (e.g., ESOL LogS), and bioavailability using tools like SwissADME .
- Molecular dynamics simulations : Analyze membrane permeability (e.g., BBB penetration) via lipid bilayer models .
Methodological Considerations
Q. How to design interdisciplinary studies integrating chemical engineering and pharmacology?
Answer:
Q. What frameworks address stakeholder needs in collaborative research?
Answer:
- Efficiency Pyramid : Align objectives with stakeholder interests (e.g., academic vs. industrial partners) through iterative feedback loops .
- Pragmatic research design : Use exploratory methods (e.g., bibliometric analysis) to prioritize high-impact questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
